molecular formula C15H13F2N3S B4856854 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole

4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole

Cat. No.: B4856854
M. Wt: 305.3 g/mol
InChI Key: WNWYORBYZYCISA-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a difluorophenyl group, a pyrazolyl group, and a thiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

    Introduction of the Difluorophenyl Group: Using a halogenation reaction to introduce the difluorophenyl group.

    Attachment of the Pyrazolyl Group: Employing a coupling reaction to attach the pyrazolyl group to the thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or thiazole rings.

    Reduction: Reduction reactions could potentially modify the difluorophenyl group or the thiazole ring.

    Substitution: The compound can participate in substitution reactions, especially at positions where halogens are present.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
  • 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-imidazol-1-yl)ethyl]-1,3-thiazole

Uniqueness

The presence of the difluorophenyl group in 4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole may confer unique properties such as increased lipophilicity or altered electronic characteristics, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-[2-(3-methylpyrazol-1-yl)ethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3S/c1-10-4-6-20(19-10)7-5-15-18-14(9-21-15)12-3-2-11(16)8-13(12)17/h2-4,6,8-9H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYORBYZYCISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
Reactant of Route 4
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
Reactant of Route 5
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole

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